molecular formula C22H28N2O2 B2474020 (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone CAS No. 1706074-20-5

(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone

Cat. No.: B2474020
CAS No.: 1706074-20-5
M. Wt: 352.478
InChI Key: HGQJTNQBKXEJKM-UHFFFAOYSA-N
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Description

(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-1,4’-bipiperidine with naphthalen-1-ylmethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features.

    Olanzapine N-oxide: A related compound used in pharmaceuticals.

Uniqueness

What sets (4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone apart is its unique combination of a bipiperidine structure with a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQJTNQBKXEJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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